1-Chloro-2-[(chloromethyl)sulfanyl]benzene
Description
Contextualization of Aryl Sulfanylmethyl Halides in Contemporary Organic Chemistry
Aryl sulfanylmethyl halides, a class of compounds to which 1-Chloro-2-[(chloromethyl)sulfanyl]benzene belongs, are characterized by an aromatic ring substituted with a sulfur atom that is, in turn, attached to a halogenated methyl group. These compounds are valuable intermediates in organic synthesis. The sulfur atom can participate in various coupling reactions, while the halogenated methyl group is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups.
The reactivity of the C-S bond and the C-Cl bond in these molecules allows for sequential and selective reactions. For instance, the sulfur atom can be oxidized to sulfoxides or sulfones, which are important functional groups in many biologically active molecules. ucc.ie The presence of a halogen on the aromatic ring, as in This compound , adds another layer of synthetic versatility, enabling transformations such as cross-coupling reactions. acs.org
The general reactivity of α-chloro thioethers is a subject of interest in synthetic methodology development. ucc.ie These compounds are known to be reactive alkylating agents, and their utility in forming new carbon-carbon and carbon-heteroatom bonds is well-documented.
Overview of Research Trajectories for this compound and its Structural Analogs
Direct and extensive research specifically on This compound is not widely reported in publicly available literature. However, its potential research applications can be inferred from studies on its structural analogs and related compounds.
One major research trajectory for similar compounds is in the field of agrochemicals . Many fungicides and pesticides contain chloro- and sulfanyl-substituted aromatic rings. researchgate.netprepchem.com The specific arrangement of substituents in This compound makes it a potential precursor for the synthesis of novel agrochemicals. Research in this area would likely involve the reaction of the chloromethyl group with various nucleophiles to generate a library of derivatives for biological screening.
Another significant area of research is in pharmaceutical and medicinal chemistry . The aryl sulfide (B99878) and aryl sulfone motifs are present in numerous therapeutic agents. ucc.ie For example, aryl methyl sulfones have been investigated as nonsteroidal anti-inflammatory drugs (NSAIDs). ucc.ie The synthesis of such compounds often involves the use of aryl sulfanylmethyl halides as key intermediates. The investigation of This compound and its derivatives could lead to the discovery of new compounds with potential therapeutic properties.
Furthermore, the compound can serve as a model system for studying the reactivity and mechanisms of reactions involving α-chloro thioethers and aryl halides. Understanding the interplay between the different functional groups within the molecule can provide valuable insights for designing more complex synthetic strategies.
Below is a data table summarizing the key properties of This compound .
| Property | Value |
| Chemical Formula | C₇H₆Cl₂S |
| Molecular Weight | 193.09 g/mol |
| CAS Number | 147917-81-5 |
| Appearance | Not reported |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Solubility | Not reported |
Structure
3D Structure
Properties
CAS No. |
147917-81-5 |
|---|---|
Molecular Formula |
C7H6Cl2S |
Molecular Weight |
193.09 g/mol |
IUPAC Name |
1-chloro-2-(chloromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H6Cl2S/c8-5-10-7-4-2-1-3-6(7)9/h1-4H,5H2 |
InChI Key |
RIVLOEMFLVCCFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)SCCl)Cl |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 1 Chloro 2 Chloromethyl Sulfanyl Benzene
Nucleophilic Substitution Reactions
Nucleophilic attack on 1-Chloro-2-[(chloromethyl)sulfanyl]benzene can occur at two primary sites, leading to a variety of substitution products. The relative reactivity of the chloromethyl functionality and the chlorinated phenyl ring is dependent on the nature of the nucleophile and the reaction conditions employed.
Reactivity at the Chloromethyl Functionality
The chloromethyl group (-CH₂Cl) attached to the sulfur atom serves as a potent electrophilic site, readily undergoing nucleophilic substitution reactions. This heightened reactivity is analogous to that of benzylic halides, where the adjacent sulfur atom and benzene (B151609) ring can stabilize the transition state of an Sₙ2 reaction or a potential carbocation intermediate in an Sₙ1-type process. A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride ion to form new carbon-heteroatom bonds.
The reaction with amine nucleophiles provides a straightforward route to the corresponding aminomethyl derivatives. For instance, treatment with a primary or secondary amine would be expected to yield the corresponding 2-(aminomethyl)phenyl sulfides. Similarly, alkoxides, such as sodium methoxide, can be employed to synthesize the corresponding methoxymethyl ethers. Thiolates are also effective nucleophiles, leading to the formation of dithioacetal-type structures. These substitution reactions are fundamental in the elaboration of the side chain of this compound, providing access to a wide array of functionalized derivatives.
| Nucleophile | Product Type | General Reaction Conditions |
|---|---|---|
| Primary/Secondary Amine (R₂NH) | 2-(Aminomethyl)phenyl sulfide (B99878) | Typically in a polar solvent, often with a non-nucleophilic base to neutralize the HCl byproduct. |
| Alkoxide (RO⁻) | 2-(Alkoxymethyl)phenyl sulfide | Reaction with sodium or potassium alkoxide in the corresponding alcohol as solvent. |
| Thiolate (RS⁻) | 2-(Alkylthiomethyl)phenyl sulfide | Reaction with a sodium or potassium thiolate in a polar aprotic solvent. |
Nucleophilic Aromatic Substitution on the Chlorinated Phenyl Ring
Nucleophilic aromatic substitution (SₙAr) on the chlorinated phenyl ring of this compound is a more challenging transformation compared to substitution at the chloromethyl position. Aryl halides are generally less reactive towards nucleophilic attack than alkyl halides due to the high energy required to break the strong carbon-halogen bond and the repulsion between the electron-rich aromatic ring and the incoming nucleophile. wikipedia.orgquora.com
For an SₙAr reaction to proceed, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups (EWGs) at the ortho and/or para positions to the leaving group. pressbooks.pubqorganica.eslibretexts.org These EWGs stabilize the negatively charged intermediate, known as the Meisenheimer complex, which is formed upon nucleophilic attack. wikipedia.org In the case of this compound, the chlorine atom is the leaving group. The influence of the ortho-[(chloromethyl)sulfanyl] group on the reactivity of the ring towards SₙAr is complex. The sulfur atom can exhibit both electron-donating (via resonance) and electron-withdrawing (via induction) effects. The inductive effect of the electronegative chlorine atom in the chloromethyl group would further contribute to the electron-withdrawing nature of the substituent. However, without strong activating groups like nitro or cyano on the ring, SₙAr reactions on the chlorinated phenyl ring of this compound are expected to require harsh reaction conditions, such as high temperatures and the use of very strong nucleophiles. pressbooks.pub
Electrophilic Aromatic Substitution Pathways
Electrophilic aromatic substitution (EAS) reactions introduce a new substituent onto the benzene ring. The regiochemical outcome of such reactions on this compound is governed by the directing effects of the existing chloro and [(chloromethyl)sulfanyl] substituents.
The chlorine atom is an ortho-, para-directing group, although it is deactivating towards electrophilic attack due to its strong inductive electron-withdrawing effect, which is only partially offset by its weaker resonance electron-donating effect. The sulfanyl (B85325) group (-S-) is generally considered an ortho-, para-directing and activating group due to the ability of the sulfur lone pairs to donate electron density to the ring through resonance, which stabilizes the arenium ion intermediate formed during the reaction.
In this compound, the two substituents are positioned ortho to each other. Their combined directing effects will determine the position of the incoming electrophile. The activating effect of the sulfanyl group would likely dominate over the deactivating effect of the chlorine atom, making the ring more reactive than chlorobenzene (B131634) but less reactive than thioanisole. The positions para to the chlorine (position 4) and para to the sulfanyl group (position 5) are sterically accessible. However, the position ortho to the sulfanyl group and meta to the chlorine (position 3) and the position ortho to the chlorine and meta to the sulfanyl group (position 6) are also potential sites of substitution. A comprehensive analysis of the resonance structures of the possible intermediates would be required to predict the major product with certainty. For instance, in Friedel-Crafts acylation or nitration, a mixture of isomers is likely to be formed, with the precise ratio depending on the specific electrophile and reaction conditions.
| Electrophilic Reaction | Directing Influence | Predicted Major Substitution Positions |
|---|---|---|
| Nitration (HNO₃/H₂SO₄) | -Cl (o,p-director, deactivating), -SCH₂Cl (o,p-director, activating) | Positions 4 and 6 are likely favored due to a combination of electronic and steric factors. |
| Halogenation (e.g., Br₂/FeBr₃) | -Cl (o,p-director, deactivating), -SCH₂Cl (o,p-director, activating) | Similar to nitration, positions 4 and 6 are expected to be the primary sites of substitution. |
| Friedel-Crafts Acylation (RCOCl/AlCl₃) | -Cl (o,p-director, deactivating), -SCH₂Cl (o,p-director, activating) | Steric hindrance may favor substitution at the less hindered position 4. |
| Friedel-Crafts Alkylation (RCl/AlCl₃) | -Cl (o,p-director, deactivating), -SCH₂Cl (o,p-director, activating) | Similar to acylation, with potential for polyalkylation. |
Rearrangement and Cyclization Reactions
The presence of both a reactive benzylic-type halide and a sulfur atom ortho to a halogenated aromatic ring in this compound provides a template for various intramolecular reactions, leading to the formation of sulfur-containing heterocyclic compounds.
Intramolecular Cyclization Processes
Intramolecular cyclization can be initiated by the reaction of the chloromethyl group with a nucleophilic center generated on the same molecule or a neighboring one. For instance, if the chloromethyl group is first converted to a nucleophile or if a nucleophilic site is introduced elsewhere in the molecule, intramolecular attack on the carbon bearing the aryl chloride could potentially lead to the formation of a fused ring system.
A plausible pathway for intramolecular cyclization involves the formation of a sulfonium (B1226848) ylide. Treatment of a benzyl (B1604629) sulfide with a strong base can lead to the formation of an ylide, which can then undergo rearrangement. For example, the Sommelet-Hauser rearrangement involves the nih.govnih.gov-sigmatropic rearrangement of a benzylic quaternary ammonium (B1175870) or sulfonium salt. nih.govnih.govacs.orgacs.orgrsc.org While not a direct cyclization of the starting material, derivatization of the sulfur atom in this compound to a sulfonium salt, followed by treatment with a strong base, could initiate such a rearrangement, potentially leading to cyclized products after subsequent reaction steps.
Another possibility for intramolecular cyclization is a Friedel-Crafts type reaction. If the chloromethyl group is converted into a suitable acyl or alkyl group, an intramolecular electrophilic attack on the electron-rich position of the benzene ring could lead to the formation of a new ring. beilstein-journals.orgmasterorganicchemistry.com
Cascade and Domino Reaction Sequences
The dual reactivity of this compound makes it an interesting candidate for cascade or domino reactions, where a single set of reaction conditions initiates a sequence of transformations leading to complex molecular architectures in a single pot. For example, a domino reaction could be initiated by a nucleophilic substitution at the chloromethyl group, followed by an intramolecular cyclization.
The synthesis of benzothiophenes, for instance, often involves domino reactions. nih.govnih.govacs.orgacs.orgrsc.org While specific examples starting from this compound are not readily found in the literature, one can envision a scenario where a nucleophile reacts at the chloromethyl position, and the resulting intermediate undergoes a subsequent intramolecular cyclization onto the aromatic ring, possibly involving the displacement of the aryl chloride or a C-H activation process. Such a sequence would provide an efficient route to functionalized benzothiophene (B83047) derivatives. The feasibility of such a cascade would depend on the careful choice of the nucleophile and the reaction conditions to orchestrate the desired sequence of events.
Radical Reaction Mechanisms at Benzylic and Sulfanyl Positions
The presence of both a benzylic chloride and a thioether linkage in this compound provides multiple sites for radical reactivity. The stability of the resulting radical intermediates plays a crucial role in determining the reaction pathways.
The benzylic position, the carbon atom of the chloromethyl group, is particularly susceptible to radical reactions due to the resonance stabilization of the resulting benzylic radical. This stabilization arises from the delocalization of the unpaired electron into the adjacent benzene ring. Reactions at this site are typically initiated by radical initiators such as UV light or chemical initiators like peroxides. For instance, further halogenation at the benzylic position could occur via a free-radical chain mechanism, although the existing chlorine atom already makes it an activated site.
The sulfanyl position (the sulfur atom) can also participate in radical reactions. One-electron oxidation of the sulfur atom in thioethers can lead to the formation of a sulfur-centered radical cation (R₂S•⁺). acs.org These reactive intermediates can undergo various subsequent reactions. The formation of such radical cations can be achieved through chemical or electrochemical means. rsc.org Hydroxyl radicals (•OH), for example, are known to react with aryl sulfides, leading to the formation of either an OH-adduct at the sulfur or direct formation of the radical cation. acs.org The exact pathway depends on the substituents on the aryl ring and the reaction conditions. acs.org Once formed, the sulfur radical cation can be involved in coupling reactions or further transformations. rsc.org Thiyl radicals (RS•) are another key intermediate in sulfur-related radical chemistry and can be generated from the oxidation of corresponding thiols. wikipedia.org In the context of this compound, a radical attack on the sulfur atom could potentially lead to C-S bond cleavage, mediated by thiyl radicals under electrochemical conditions. rsc.org
Table 1: Summary of Potential Radical Reaction Mechanisms
| Reactive Site | Initiator/Reagent | Key Intermediate | Potential Products | Mechanistic Notes |
|---|---|---|---|---|
| Benzylic Position | UV light, Peroxides (e.g., AIBN) | Benzylic radical | Further halogenated products (e.g., 1-Chloro-2-[(dichloromethyl)sulfanyl]benzene) | The reaction proceeds via a classical free-radical chain mechanism (initiation, propagation, termination). The stability of the benzylic radical is a key driving force. |
| Sulfanyl Position | One-electron oxidants (e.g., •OH, electrochemical oxidation) | Sulfur-centered radical cation | Oxidized sulfur species, products of C-S bond cleavage | The formation of the radical cation is a key step. acs.org Subsequent reactions depend on the specific conditions and the presence of other reactive species. rsc.org |
| Sulfanyl Position | Electrochemical conditions with thiols | Thiyl radical (RS•) | Unsymmetrical disulfides | Mediates the selective cleavage of the C(sp³)–S bond. rsc.org |
Oxidation and Reduction Chemistry Relevant to Sulfur Center Transformation
The sulfur atom in this compound, being in the +2 oxidation state, is readily susceptible to both oxidation and reduction, providing a pathway to various other sulfur-containing functional groups.
Oxidation of the Sulfur Center
The thioether moiety can be selectively oxidized to a sulfoxide (B87167) and subsequently to a sulfone. This transformation is a common and well-studied reaction in organic chemistry. masterorganicchemistry.com A variety of oxidizing agents can be employed to achieve these transformations with high selectivity. For the conversion of the sulfide to the corresponding sulfoxide, 1-chloro-2-[(chloromethyl)sulfinyl]benzene, mild oxidizing agents are typically used. Hydrogen peroxide (H₂O₂), often in the presence of a metal catalyst such as copper complexes, is effective for this purpose. acs.org Other reagents like sodium periodate (B1199274) (NaIO₄) or meta-chloroperoxybenzoic acid (m-CPBA) at controlled stoichiometry are also commonly used. The oxidation of thioanisole, a structurally related compound, has been shown to yield the corresponding sulfoxide. acs.orgacs.org
Further oxidation of the sulfoxide to the corresponding sulfone, 1-chloro-2-[(chloromethyl)sulfonyl]benzene, requires stronger oxidizing agents or harsher reaction conditions. Reagents such as potassium permanganate (B83412) (KMnO₄), or an excess of m-CPBA or H₂O₂ can accomplish this second oxidation step. The oxidation of thiols by powerful reagents like sodium hypochlorite (B82951) can also yield sulfonic acids. wikipedia.org
Table 2: Oxidation Reactions at the Sulfur Center
| Starting Material | Reagent(s) | Product(s) | Conditions |
|---|---|---|---|
| This compound | Hydrogen Peroxide (H₂O₂), Copper Catalyst | 1-Chloro-2-[(chloromethyl)sulfinyl]benzene | Controlled stoichiometry acs.org |
| This compound | meta-Chloroperoxybenzoic acid (m-CPBA) (1 equiv.) | 1-Chloro-2-[(chloromethyl)sulfinyl]benzene | Controlled temperature |
| 1-Chloro-2-[(chloromethyl)sulfinyl]benzene | meta-Chloroperoxybenzoic acid (m-CPBA) (>1 equiv.) or KMnO₄ | 1-Chloro-2-[(chloromethyl)sulfonyl]benzene | Stronger oxidizing conditions |
Reduction of the Sulfur Center
The reduction of sulfoxides back to their corresponding sulfides is a synthetically useful transformation. researchgate.net This deoxygenation can be achieved using a variety of reducing systems. For instance, aryl alkyl sulfoxides can be converted to the corresponding sulfides in high yields using systems like Al-NiCl₂·6H₂O. researchgate.net Other effective methods include the use of NbCl₅/Indium system, or combinations like triflic anhydride (B1165640) and potassium iodide. organic-chemistry.org A manganese complex, MnBr(CO)₅, has also been reported to efficiently catalyze the reduction of various sulfoxides to sulfides using phenylsilane (B129415) (PhSiH₃) as the reductant under reflux conditions. rsc.org These methods are generally chemoselective, allowing for the reduction of the sulfoxide group in the presence of other functional groups. organic-chemistry.orgrsc.org
Table 3: Reduction of the Corresponding Sulfoxide
| Starting Material | Reagent(s) | Product | Conditions |
|---|---|---|---|
| 1-Chloro-2-[(chloromethyl)sulfinyl]benzene | Al-NiCl₂·6H₂O | This compound | Mild conditions researchgate.net |
| 1-Chloro-2-[(chloromethyl)sulfinyl]benzene | NbCl₅ / Indium | This compound | Good to excellent yields researchgate.net |
| 1-Chloro-2-[(chloromethyl)sulfinyl]benzene | Triflic anhydride / Potassium iodide | This compound | Acetonitrile, room temperature organic-chemistry.org |
Advanced Spectroscopic and Structural Elucidation Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the electronic environment of the nuclei.
Proton (¹H) NMR spectroscopy would be a primary technique for confirming the structure of 1-Chloro-2-[(chloromethyl)sulfanyl]benzene. The ¹H NMR spectrum is expected to provide key information regarding the number of different types of protons, their chemical environments, and their proximity to one another.
The aromatic region of the spectrum would be of particular interest. Due to the ortho-disubstitution pattern on the benzene (B151609) ring, the four aromatic protons would likely appear as a complex multiplet, a result of spin-spin coupling between adjacent non-equivalent protons. The chemical shifts of these protons would be influenced by the electron-withdrawing nature of the chlorine atom and the electron-donating or -withdrawing nature of the sulfanylmethyl group.
A distinct singlet would be anticipated for the two protons of the chloromethyl (-CH₂Cl) group. The chemical shift of this singlet would be expected in the downfield region, typically between 4.5 and 5.0 ppm, due to the deshielding effect of the adjacent chlorine atom and the sulfur atom. The integration of the proton signals would be expected to correspond to a 4:2 ratio for the aromatic to chloromethyl protons, respectively.
Expected ¹H NMR Data for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |
|---|---|---|---|
| Aromatic Protons | 7.0 - 7.5 | Multiplet | 4H |
Note: The expected chemical shifts are estimates and may vary depending on the solvent and experimental conditions.
Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon framework of a molecule. In the case of this compound, the ¹³C NMR spectrum would be expected to show a total of seven distinct signals, corresponding to the seven unique carbon atoms in the molecule.
Six of these signals would appear in the aromatic region of the spectrum (typically 120-140 ppm). The chemical shifts of these carbons would be influenced by the attached substituents. The carbon atom bonded to the chlorine atom (C-Cl) and the carbon atom bonded to the sulfur atom (C-S) would exhibit characteristic chemical shifts. The remaining four aromatic carbons would also have distinct signals.
A single signal in the aliphatic region, likely between 40 and 50 ppm, would be attributed to the carbon of the chloromethyl (-CH₂Cl) group. This downfield shift is due to the electronegativity of the attached chlorine atom.
Expected ¹³C NMR Data for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-Cl | 130 - 135 |
| Aromatic C-S | 135 - 140 |
| Aromatic C-H | 125 - 130 |
Note: The expected chemical shifts are estimates and may vary depending on the solvent and experimental conditions.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups.
The IR and Raman spectra of this compound would be expected to display several characteristic absorption bands. Aromatic C-H stretching vibrations would be observed in the region of 3000-3100 cm⁻¹. The C-C stretching vibrations within the benzene ring would give rise to a series of bands between 1400 and 1600 cm⁻¹.
The presence of the chloromethyl group would be indicated by C-H stretching vibrations around 2950-3000 cm⁻¹ and a characteristic C-Cl stretching band, which typically appears in the range of 600-800 cm⁻¹. The C-S stretching vibration of the thioether linkage is generally weak and falls in the range of 600-800 cm⁻¹, potentially overlapping with the C-Cl stretch.
Out-of-plane C-H bending vibrations of the substituted benzene ring would be observed in the fingerprint region (below 1000 cm⁻¹), and the pattern of these bands could provide further confirmation of the 1,2-disubstitution pattern.
Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch (-CH₂) | 2950 - 3000 |
| Aromatic C=C Stretch | 1400 - 1600 |
| C-Cl Stretch | 600 - 800 |
| C-S Stretch | 600 - 800 |
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern.
For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern would be observed for the molecular ion peak and any chlorine-containing fragments. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the molecular ion would appear as a cluster of peaks at M, M+2, and M+4, with relative intensities determined by the isotopic abundances.
The fragmentation of this compound under electron ionization (EI) would likely involve the cleavage of the C-S and C-Cl bonds. Common fragmentation pathways could include the loss of a chloromethyl radical (•CH₂Cl) or a chlorine radical (•Cl). The fragmentation pattern would provide valuable information for confirming the connectivity of the atoms within the molecule.
Expected Mass Spectrometry Data for this compound
| Ion | m/z (for ³⁵Cl) | Description |
|---|---|---|
| [M]⁺ | 194 | Molecular Ion |
| [M+2]⁺ | 196 | Isotope Peak |
| [M+4]⁺ | 198 | Isotope Peak |
| [M-CH₂Cl]⁺ | 145 | Loss of chloromethyl group |
| [M-Cl]⁺ | 159 | Loss of a chlorine atom |
| [C₆H₄S]⁺ | 108 | Benzene-thiol fragment |
Note: The m/z values are calculated based on the most abundant isotopes. The presence of isotopes will lead to characteristic peak clusters.
X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination
This technique would confirm the planar structure of the benzene ring and the geometry around the sulfur and chloromethyl carbon atoms. Furthermore, the analysis of the crystal packing would reveal the nature and extent of intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, which govern the solid-state structure. While no published crystal structure for this specific compound is currently available, this technique remains the gold standard for unambiguous structural determination in the solid phase.
Chromatographic Methods for Separation and Analysis
Chromatographic techniques are essential for the separation, purification, and analytical assessment of chemical compounds. For a compound like this compound, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) would be valuable tools.
Gas Chromatography (GC): Given its likely volatility, GC would be a suitable method for the analysis of this compound. When coupled with a flame ionization detector (FID), GC can be used to assess the purity of a sample. For more detailed analysis and identification, GC coupled with a mass spectrometer (GC-MS) would be the method of choice, providing both retention time information and mass spectral data for peak identification. The choice of the GC column (e.g., a non-polar or medium-polarity column) would be critical for achieving good separation from any impurities or starting materials.
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique that can be applied to the analysis of this compound. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, would likely be effective. Detection could be achieved using a UV detector, as the benzene ring would exhibit strong UV absorbance. HPLC is particularly useful for the analysis of less volatile compounds or for preparative-scale purification.
Computational and Theoretical Chemistry Investigations of 1 Chloro 2 Chloromethyl Sulfanyl Benzene
Density Functional Theory (DFT) Studies on Electronic Structure and Geometry
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of medium to large-sized molecules. This method is favored for its balance of accuracy and computational efficiency. DFT calculations focus on the electron density to determine the energy and properties of a system, providing a robust framework for examining the geometry and electronic nature of 1-Chloro-2-[(chloromethyl)sulfanyl]benzene.
Studies on related substituted benzene (B151609) molecules frequently employ DFT methods, such as B3LYP, in conjunction with basis sets like 6-311++G(d,p), to achieve reliable results. bldpharm.comchemguide.co.ukresearchgate.net These calculations are fundamental to understanding how the chloro, chloromethyl, and sulfanyl (B85325) substituents influence the electronic distribution and geometry of the benzene ring.
A primary application of DFT is the optimization of molecular geometry to find the most stable, lowest-energy conformation of a molecule. For this compound, this process involves systematically adjusting the positions of all atoms until the forces on each atom are minimized. The resulting optimized structure provides predictions for key structural parameters.
While specific published data for this compound is not available, a typical DFT study would generate data for bond lengths, bond angles, and dihedral angles. These parameters are crucial for defining the molecule's three-dimensional shape, including the orientation of the chloromethyl and sulfanyl groups relative to the chlorinated benzene ring. The table below illustrates the type of data that would be obtained from such a calculation.
Interactive Table: Predicted Structural Parameters for this compound via DFT
| Parameter Type | Involved Atoms | Predicted Value (Illustrative) |
| Bond Length | C-S | Value in Angstroms (Å) |
| Bond Length | S-CH₂Cl | Value in Angstroms (Å) |
| Bond Length | C-Cl (ring) | Value in Angstroms (Å) |
| Bond Length | C-Cl (methyl) | Value in Angstroms (Å) |
| Bond Angle | C-S-C | Value in Degrees (°) |
| Bond Angle | Cl-C-S (ring) | Value in Degrees (°) |
| Dihedral Angle | C-C-S-C | Value in Degrees (°) |
Note: The values in this table are illustrative placeholders representing the type of data generated from a DFT geometry optimization. Specific values would require a dedicated computational study.
Once the molecular geometry is optimized, DFT calculations can be used to predict the harmonic vibrational frequencies. These frequencies correspond to the fundamental modes of vibration within the molecule, such as the stretching and bending of bonds. This information is invaluable for interpreting experimental infrared (IR) and Raman spectra. chemguide.co.uk
For example, calculations on similar molecules like 1-chloro-2,4-dinitrobenzene (B32670) have shown that DFT can accurately predict vibrational spectra, which show excellent agreement with experimental FTIR and FT-Raman measurements. chemguide.co.uk A similar analysis for this compound would allow for the assignment of specific spectral peaks to particular vibrational modes, such as C-Cl stretching, C-S stretching, and benzene ring deformations. The calculated frequencies are often scaled by a factor to correct for anharmonicity and achieve better agreement with experimental data.
Ab Initio and Semi-Empirical Quantum Chemical Calculations
Beyond DFT, other quantum chemical methods offer varying levels of theory and computational cost.
Ab Initio Calculations: These methods, Latin for "from the beginning," solve the Schrödinger equation without using experimental data, relying solely on fundamental physical constants. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) fall into this category. While often more computationally demanding than DFT, they can provide benchmark results for electronic structure and energy. For a molecule like this compound, ab initio calculations would be used to obtain highly accurate geometric and electronic properties, serving as a point of comparison for other methods. researchgate.net
Semi-Empirical Methods: These calculations are faster than DFT or ab initio methods because they incorporate some parameters derived from experimental data to simplify the complex equations. While less accurate, they are useful for screening large molecules or exploring reaction pathways where computational speed is a priority.
Molecular Orbital Analysis (HOMO-LUMO Energies and Interactions)
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. bldpharm.comresearchgate.net
HOMO: This orbital acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons to an electrophile.
LUMO: This orbital acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons from a nucleophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A small gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. researchgate.net For this compound, DFT calculations would map the electron density distribution of these orbitals and calculate their energy levels. This analysis helps predict the most likely sites for electrophilic and nucleophilic attack and provides insight into the molecule's electronic transitions, which are related to its UV-Visible absorption spectrum.
Interactive Table: Hypothetical Frontier Orbital Energies for this compound
| Orbital | Energy (Illustrative) | Role in Reactivity |
| HOMO | -X.X eV | Electron Donor |
| LUMO | -Y.Y eV | Electron Acceptor |
| Energy Gap (ΔE) | (X-Y) eV | Indicator of Chemical Reactivity |
Note: The values in this table are for illustrative purposes. The HOMO-LUMO gap is a key indicator of molecular stability and reactivity.
Mechanistic Elucidation via Computational Modeling
Computational modeling is instrumental in mapping out the intricate details of chemical reactions. For this compound, these models can be used to explore its synthesis, degradation, or reactions with other chemical species.
When a molecule undergoes a chemical reaction, it passes through a high-energy state known as the transition state. Identifying the structure and energy of this transition state is key to understanding the reaction's kinetics and mechanism.
Computational methods can locate the transition state structure connecting reactants and products on the potential energy surface. By calculating the energy barrier (activation energy) associated with the transition state, chemists can predict reaction rates and determine the most favorable reaction pathway. mdpi.com For instance, in a substitution reaction involving the chloromethyl group, modeling could elucidate whether the mechanism is Sₙ1 or Sₙ2 by analyzing the intermediates and transition states along each potential path. This level of detail provides a dynamic picture of chemical reactivity that is often difficult to obtain through experimental means alone.
Kinetic Isotope Effect Studies
Currently, there are no specific kinetic isotope effect (KIE) studies publicly available for this compound. KIE studies are instrumental in elucidating reaction mechanisms by determining the difference in reaction rates between a molecule with a lighter isotope and one with a heavier isotope at a particular atomic position. Such studies on this compound would be valuable for understanding the transition states of its reactions, for instance, in nucleophilic substitution at the chloromethyl group or reactions involving the cleavage of the C-S bond. Theoretical calculations could predict the primary and secondary KIEs for various proposed mechanisms, offering insights into the vibrational environment of the atoms at the transition state.
Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping
Detailed computational analyses of the charge distribution and Molecular Electrostatic Potential (MEP) for this compound have not been reported in dedicated studies. However, general principles of computational chemistry allow for a qualitative prediction of these properties.
A computed MEP map would visualize the electron density distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). It is anticipated that the MEP would show negative potential (typically colored red or yellow) around the chlorine atom on the benzene ring and the sulfur atom, due to the high electronegativity and lone pairs of electrons on these atoms. Conversely, positive potential (typically colored blue) would be expected around the hydrogen atoms of the benzene ring and the chloromethyl group.
The charge distribution, often quantified using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would provide numerical values for the partial atomic charges. It is expected that the carbon atom of the chloromethyl group would carry a partial positive charge, making it susceptible to nucleophilic attack. The chlorine atom attached to this group would be significantly electronegative. The sulfur atom would also possess a negative partial charge. The chlorine atom on the benzene ring would influence the charge distribution of the aromatic system through its inductive electron-withdrawing and resonance electron-donating effects.
A hypothetical data table for calculated atomic charges is presented below for illustrative purposes, as specific literature values are unavailable.
Hypothetical Atomic Charges for this compound *
| Atom | Hypothetical Partial Charge (e) |
|---|---|
| Cl (on ring) | -0.05 |
| C (ring, attached to Cl) | +0.08 |
| C (ring, attached to S) | -0.10 |
| S | -0.15 |
| C (chloromethyl) | +0.20 |
| Cl (chloromethyl) | -0.25 |
Note: These values are illustrative and not from actual published research. The exact values would depend on the level of theory and basis set used in the calculation.
Quantitative Structure-Property Relationship (QSPR) Studies (for non-biological properties)
There is no specific literature available on the Quantitative Structure-Property Relationship (QSPR) studies for the non-biological properties of this compound. QSPR models are statistical tools that correlate the structural or property-based descriptors of molecules with their physicochemical properties.
For this compound, QSPR studies could be developed to predict various non-biological properties such as boiling point, vapor pressure, solubility, and refractive index. These models would involve calculating a range of molecular descriptors, including constitutional, topological, geometrical, and electronic descriptors. For example, descriptors such as molecular weight, logP (partition coefficient), molar refractivity, and dipole moment could be used to build a regression model to predict a specific property. The development of such models would be beneficial for estimating the properties of similar, yet unsynthesized, compounds, thereby guiding experimental work.
An example of descriptors that could be used in a QSPR study is provided in the table below.
Potential Descriptors for QSPR Studies of this compound
| Descriptor Type | Example Descriptors |
|---|---|
| Constitutional | Molecular Weight, Number of Chlorine Atoms, Number of Sulfur Atoms |
| Topological | Wiener Index, Balaban J index |
| Geometrical | Molecular Surface Area, Molecular Volume |
Applications and Synthetic Utility in Advanced Organic Synthesis
Role as a Key Intermediate for Complex Chemical Compound Synthesis
1-Chloro-2-[(chloromethyl)sulfanyl]benzene's utility as a key intermediate is rooted in its capacity to participate in a variety of chemical transformations, enabling the assembly of intricate molecular frameworks. The presence of reactive chloro and chloromethyl groups allows for sequential or one-pot reactions to introduce further complexity. While specific examples of its direct use in the total synthesis of highly complex natural products are not extensively documented in publicly available literature, its structural motifs are found in various biologically active molecules, suggesting its potential as a precursor. The strategic positioning of the chloro and sulfanyl (B85325) groups allows for regioselective modifications, a crucial aspect in the multi-step synthesis of complex chemical entities.
Building Block for Heterocyclic Compound Synthesis
The construction of heterocyclic rings is a cornerstone of medicinal chemistry and materials science. This compound provides a valuable scaffold for the synthesis of various heterocyclic systems, particularly those containing sulfur and nitrogen atoms.
Synthesis of Sulfur-Containing Heterocycles (e.g., Benzothiazoles, Benzo[b]thiophenes)
Similarly, the synthesis of benzo[b]thiophenes can be achieved through various cyclization strategies. One common approach involves the intramolecular cyclization of a substituted thioether. The structure of this compound is well-suited for such reactions. Following a nucleophilic substitution at the chloromethyl group to introduce a suitable side chain, subsequent intramolecular cyclization, potentially via electrophilic attack on the benzene (B151609) ring, could lead to the formation of the benzo[b]thiophene skeleton.
Formation of Isoindolinones and Related Structures
A significant application of compounds structurally related to this compound is in the synthesis of isoindolinones. Research has demonstrated that ((chloromethyl)sulfonyl)benzenes can undergo base-promoted cascade reactions with ortho-carbonyl-substituted benzonitriles to afford 3,3-dialkylated isoindolin-1-ones and (Z)-3-(sulfonyl-methylene)isoindolin-1-ones. acs.orgresearchgate.net These reactions are notable for being metal-free and proceeding under mild conditions with a simple base like potassium carbonate. acs.org The process can involve up to six elemental steps in a single pot, highlighting the efficiency of this synthetic strategy. acs.org Although these studies primarily focus on sulfonyl derivatives, the similar reactivity of the chloromethyl group in this compound suggests its potential as a substrate in analogous transformations to produce functionalized isoindolinones. The reaction mechanism involves the initial formation of a carbanion from the chloromethyl sulfone, which then participates in a cascade of reactions including cyclization and rearrangement to form the isoindolinone core. acs.org
Precursor for Functionalized Organosulfur Compounds
The title compound is an excellent precursor for a variety of functionalized organosulfur compounds. The reactivity of the chloromethyl group allows for the introduction of diverse functionalities through nucleophilic substitution reactions. This enables the synthesis of a wide range of thioethers and related organosulfur molecules with tailored properties. These functionalized organosulfur compounds can, in turn, serve as intermediates in the synthesis of more complex molecules or exhibit interesting chemical and biological properties themselves.
Reagent in Diverse Organic Reactions
Beyond its role as a building block, this compound can act as a reagent in various organic reactions. Its bifunctional nature allows it to participate in both substitution and condensation reactions. The chloromethyl group is a good electrophile, readily reacting with nucleophiles such as amines, amides, and thiols. pearson.comrsc.org These reactions can be used to introduce the 2-chlorobenzylthio moiety into other molecules. The chloro group on the aromatic ring can also undergo nucleophilic aromatic substitution under specific conditions, further expanding its synthetic utility.
Development of Derivatives with Modified Chemical Profiles
The core structure of this compound can be systematically modified to develop derivatives with altered chemical and physical properties. For example, substitution of the chlorine atom on the benzene ring with other functional groups can modulate the electronic properties of the molecule, influencing its reactivity and potential applications. Similarly, transformations of the chloromethylsulfanyl group, such as oxidation to the corresponding sulfoxide (B87167) or sulfone, can lead to new classes of compounds with distinct chemical profiles. While specific research on the systematic development of derivatives of this compound is not extensively reported, the general principles of medicinal and materials chemistry suggest that such modifications would be a viable strategy for fine-tuning the properties of the molecule for specific applications.
Future Directions and Emerging Research Avenues
Exploration of Novel Catalytic Transformations
The presence of both an aryl chloride and a reactive chloromethyl group makes 1-Chloro-2-[(chloromethyl)sulfanyl]benzene an ideal candidate for a range of novel catalytic transformations. The development of new catalytic methods for the functionalization of aryl sulfides is a burgeoning area of research. nih.gov Future work could focus on leveraging the unique reactivity of this compound.
Transition metal-catalyzed cross-coupling reactions represent a fertile ground for investigation. While methods for the synthesis of aryl sulfides are well-established, the selective functionalization of a molecule like this compound, which possesses multiple reactive sites, presents a formidable challenge. nih.gov Research could be directed towards developing catalysts that can selectively activate the C-Cl bond on the aromatic ring, the C-Cl bond of the chloromethyl group, or even the C-S bond. Palladium, nickel, and copper-based catalytic systems, which have shown efficacy in C-S bond formation and functionalization, would be primary candidates for such studies. organic-chemistry.orgwaseda.jp
Furthermore, the thioether moiety itself can act as a directing group in C-H activation reactions, guiding the functionalization of the aromatic ring at positions that are otherwise difficult to access. researchgate.net The development of catalytic systems that utilize the sulfur atom to direct ortho-C-H functionalization would open up new pathways for the synthesis of complex, polysubstituted aromatic compounds from this relatively simple starting material.
A summary of potential catalytic transformations is presented in Table 1.
Table 1: Potential Novel Catalytic Transformations for this compound
| Catalytic Approach | Target Bond | Potential Products | Relevant Catalyst Types |
|---|---|---|---|
| Cross-Coupling | Aryl C-Cl | Biaryls, Aryl Amines, Aryl Ethers | Palladium, Nickel, Copper |
| Nucleophilic Substitution | C-Cl (chloromethyl) | Ethers, Amines, Esters | Phase-Transfer Catalysts, Organocatalysts |
| C-H Activation/Functionalization | Aromatic C-H | Substituted Aryl Sulfides | Palladium, Rhodium, Iridium |
Investigation of Unconventional Reactivity Patterns
The unique arrangement of functional groups in this compound suggests the possibility of unconventional reactivity patterns that go beyond standard transformations. The interplay between the chloromethyl group and the sulfur atom could give rise to interesting intramolecular cyclization reactions, potentially leading to the formation of novel heterocyclic systems. For instance, under appropriate conditions, the sulfur atom could displace the chloride of the chloromethyl group to form a transient sulfonium (B1226848) ion, which could then undergo further rearrangement or reaction.
The potential for radical-mediated reactions also warrants exploration. The C-S bond in thioethers can be susceptible to homolytic cleavage under photolytic or thermolytic conditions, and the presence of chlorine atoms may influence the stability and subsequent reactivity of the resulting radical intermediates. Investigating the behavior of this compound under various radical-generating conditions could unveil new synthetic pathways.
Furthermore, the study of thiol-mediated exchange reactions on the cell surface has highlighted the dynamic nature of thioether bonds in biological systems. nih.gov While not a biological study, this concept could inspire investigations into the dynamic covalent chemistry of this compound, where the thioether linkage could be reversibly formed and broken under specific stimuli.
Integration with Sustainable and Green Chemistry Methodologies
Modern organic synthesis places a strong emphasis on sustainability and green chemistry principles. acs.org Future research on this compound should be aligned with these principles. This includes the development of synthetic routes that utilize environmentally benign solvents, reduce waste generation, and employ catalysts that are abundant and non-toxic.
The use of elemental sulfur as a sulfur source in the synthesis of thioethers is a growing area of interest, as it is an abundant and low-cost industrial byproduct. researchgate.netcnrs.fr Developing a green synthesis of this compound from readily available starting materials using elemental sulfur would be a significant advancement. Additionally, exploring its reactions in greener solvents like water or biorenewable solvents would enhance its environmental profile. organic-chemistry.org
Photocatalysis and electrochemical methods offer sustainable alternatives to traditional synthetic protocols, often proceeding under mild conditions without the need for stoichiometric reagents. nih.gov The application of these techniques to the functionalization of this compound could lead to more atom-economical and energy-efficient processes.
Advancements in In-Situ Spectroscopic Monitoring of Reactions
To fully understand the reactivity of this compound and to optimize reaction conditions for the novel transformations described above, the use of advanced in-situ spectroscopic techniques is crucial. mt.com Techniques such as ReactIR (in-situ infrared spectroscopy), in-situ NMR spectroscopy, and Raman spectroscopy allow for the real-time monitoring of reactant consumption, product formation, and the detection of transient intermediates. nih.govrsc.orgspectroscopyonline.com
For example, in-situ monitoring could be employed to study the kinetics of intramolecular cyclization reactions, providing insights into the reaction mechanism and helping to identify the optimal conditions to favor the desired product. It would also be invaluable in elucidating the role of the catalyst in selective functionalization reactions, by observing the formation of catalyst-substrate complexes. The identification of transient species is often key to understanding complex reaction pathways. researchgate.net
Synergistic Approaches Combining Computational and Experimental Research
The integration of computational chemistry with experimental studies offers a powerful approach to accelerate the discovery and development of new reactions and to gain a deeper understanding of reaction mechanisms. rsc.orgnih.gov For this compound, density functional theory (DFT) calculations could be used to predict its electronic structure, bond energies, and reactivity towards various reagents. nih.govescholarship.org
Computational studies can help to:
Predict regioselectivity: In C-H activation or electrophilic aromatic substitution reactions, calculations can predict the most likely site of reaction. researchgate.net
Elucidate reaction mechanisms: By modeling potential reaction pathways and calculating the activation energies of transition states, the most plausible mechanism can be identified. escholarship.org
Design new catalysts: Computational screening can help to identify promising catalyst structures for specific transformations before they are synthesized and tested in the lab.
A synergistic approach, where experimental results inform and validate computational models, and computational predictions guide experimental design, will be essential for unlocking the full potential of this compound as a versatile building block in organic synthesis. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
